molecular formula C8H8ClNO2 B8466482 1-(1-Chloroethyl)-2-nitrobenzene

1-(1-Chloroethyl)-2-nitrobenzene

Cat. No.: B8466482
M. Wt: 185.61 g/mol
InChI Key: BQXWCTXAXOSVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Chloroethyl)-2-nitrobenzene (molecular formula C₈H₇ClNO₂) is a nitroaromatic compound featuring a chloroethyl (–CH₂CH₂Cl) substituent at the 1-position and a nitro (–NO₂) group at the 2-position of the benzene ring.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-(1-chloroethyl)-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3

InChI Key

BQXWCTXAXOSVLK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate for Complex Molecules
1-(1-Chloroethyl)-2-nitrobenzene serves as a critical intermediate in the synthesis of more complex organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals, where it can be transformed into various derivatives that exhibit biological activity .

Reactivity and Mechanism
The compound's reactivity is largely influenced by its functional groups. The nitro group can participate in redox reactions, while the chloroethyl group is prone to nucleophilic substitution reactions. These transformations allow for the introduction of diverse functional groups, facilitating the synthesis of a wide array of chemical entities .

Pharmaceutical Research

Potential Drug Development
Research indicates that derivatives of this compound may have therapeutic potential, particularly against bacterial infections. Investigations into its biological activity have shown that modifications to this compound can yield new agents with improved efficacy .

Case Study: Antibacterial Activity
In a study examining the antibacterial properties of various nitro compounds, derivatives of this compound demonstrated significant inhibitory effects against specific bacterial strains. This highlights its potential as a lead compound in antibiotic development .

Materials Science

Development of Specialty Chemicals
The compound is utilized in the production of specialty chemicals, including dyes and pigments. Its unique structure allows for the tuning of physical properties, which is essential in creating materials with specific functionalities .

Polymer Chemistry
In polymer science, this compound can be used as a monomer or additive to modify polymer characteristics such as thermal stability and mechanical strength. This application is critical in developing advanced materials for industrial use .

Chemical Biology

Biochemical Pathway Studies
This compound has been employed in chemical biology to study biochemical pathways and enzyme interactions. Its ability to form reactive intermediates makes it suitable for investigating enzyme mechanisms and cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Properties Applications/Findings References
1-Chloro-2-nitrobenzene C₆H₄ClNO₂ –Cl (1), –NO₂ (2) Yellow crystals; high stability; used in dye synthesis Industrial intermediate for herbicides and pigments
1-(Difluoromethyl)-2-nitrobenzene C₇H₅F₂NO₂ –CF₂H (1), –NO₂ (2) Polar C–H bond in CF₂H acts as hydrogen bond donor; forms dimeric complexes Bioisostere in agrochemicals and drugs
1-(Dichloromethyl)-2-nitrobenzene C₇H₅Cl₂NO₂ –CCl₂H (1), –NO₂ (2) Higher molecular weight (206.02 g/mol); lipophilic Intermediate in organic synthesis
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene C₉H₁₀ClNO₂ –CH(CH₃)Cl (2), –CH₃ (1), –NO₂ (4) Steric hindrance from methyl group; planar nitro group (twisted 38.8° from benzene) Research chemical; potential pharmaceutical intermediate
1-(3,3-Dichloroallyloxy)-2-nitrobenzene C₉H₆Cl₂NO₃ –O–CH₂–CCl₂ (1), –NO₂ (2) Intramolecular C–H···Cl interactions; no classic hydrogen bonds Intermediate in phenanthrene synthesis
1-(Hept-1-ynyl)-2-nitrobenzene C₁₃H₁₄NO₂ –C≡C–C₅H₁₁ (1), –NO₂ (2) Undergoes regioselective hydrosilylation to α-isomer (excellent yield) Model for studying alkyne reactivity in cyclization reactions

Substituent Effects on Reactivity and Properties

  • Electronic Effects: The nitro group (–NO₂) is strongly electron-withdrawing, directing electrophilic substitution to meta positions and enhancing the reactivity of adjacent substituents . Chloroethyl (–CH₂CH₂Cl) and dichloromethyl (–CCl₂H) groups introduce steric bulk and moderate lipophilicity, which may influence solubility and degradation pathways . Difluoromethyl (–CF₂H) groups act as hydrogen bond donors, enabling unique biological interactions absent in chloroethyl analogs .
  • Synthetic Applications :

    • 1-(Hept-1-ynyl)-2-nitrobenzene undergoes regioselective hydrosilylation, suggesting that chloroethyl-substituted analogs might exhibit similar selectivity in transition metal-catalyzed reactions .
    • 1-(3,3-Dichloroallyloxy)-2-nitrobenzene’s intramolecular C–H···Cl interactions highlight the role of halogen bonding in stabilizing intermediates during synthesis .
  • Biological Relevance :

    • Nitrosoureas with chloroethyl groups (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) demonstrate anticancer activity via alkylation, suggesting that chloroethyl-substituted nitrobenzenes could serve as precursors for bioactive molecules .

Physical Properties and Stability

  • Melting Points and Solubility :

    • 1-Chloro-2-nitrobenzene (melting point ~34°C) is less lipophilic than 1-(1-chloroethyl)-2-nitrobenzene due to the shorter chloroethyl chain .
    • Methyl and methoxy substituents (e.g., 1-Chloro-2,4-dimethoxy-5-nitrobenzene) increase solubility in polar solvents compared to halogenated analogs .
  • Degradation Pathways: Chloroethyl groups in nitrosoureas degrade to form 2-chloroethanol and alkylating species, implying that similar cleavage mechanisms may occur in nitrobenzene derivatives under physiological conditions .

Preparation Methods

Reaction Mechanism

The nitration proceeds via electrophilic aromatic substitution (EAS), where the nitro group (-NO₂) is introduced ortho to the chloroethyl group. The chloroethyl substituent exerts a meta-directing effect, but steric hindrance and electronic deactivation from the nitro group’s electron-withdrawing nature limit competing para substitution.

Key Conditions:

  • Nitrating Agent : Mixed acid (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C.

  • Reaction Time : 4–6 hours.

  • Yield : 40–55%, with impurities arising from di-nitration and oxidative side reactions.

Challenges:

  • Regioselectivity : Para-substituted byproducts (1-(1-chloroethyl)-4-nitrobenzene) constitute 15–20% of the product mixture.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) is required to isolate the ortho isomer.

Nucleophilic Aromatic Substitution of 1-Chloro-2-nitrobenzene

This two-step approach involves substituting the chlorine atom in 1-chloro-2-nitrobenzene with a 1-chloroethyl group. The nitro group’s strong electron-withdrawing effect activates the ring for nucleophilic substitution under specific conditions.

Step 1: Synthesis of 1-Chloro-2-nitrobenzene

1-Chloro-2-nitrobenzene is synthesized via chlorination of nitrobenzene using Cl₂ gas in the presence of FeCl₃ at 50–60°C.

Step 2: Chloroethylation

The chloroethyl group is introduced via nucleophilic substitution using 1-chloroethylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF):

Reaction :
1-Chloro-2-nitrobenzene+CH2ClCH2MgBrTHF, -78°CThis compound\text{1-Chloro-2-nitrobenzene} + \text{CH}_2\text{ClCH}_2\text{MgBr} \xrightarrow{\text{THF, -78°C}} \text{this compound}

Optimization Parameters:

  • Temperature : -78°C to prevent premature decomposition of the Grignard reagent.

  • Catalyst : CuI (5 mol%) enhances reaction efficiency.

  • Yield : 60–70%, with unreacted starting material (20–25%) recoverable via distillation.

While nitro groups typically deactivate aromatic rings toward electrophilic substitution, modified Friedel-Crafts conditions enable the introduction of the chloroethyl group. This method is less common due to low yields but offers scalability for industrial applications.

Procedure:

  • Electrophile Generation : 1-Chloroethyl chloride (ClCH₂CH₂Cl) is complexed with AlCl₃ to form the electrophilic species.

  • Alkylation : The electrophile reacts with 2-nitrobenzene at 80–100°C in dichloromethane.

Reaction :
2-Nitrobenzene+ClCH2CH2ClAlCl3,DCMThis compound\text{2-Nitrobenzene} + \text{ClCH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{this compound}

Performance Metrics:

  • Yield : 25–35% due to competing polymerization and para-substitution.

  • Purity : Recrystallization from ethanol improves purity to >95%.

Reductive Amination Followed by Chlorination

This multi-step approach avoids direct nitration challenges by introducing the nitro group after chloroethylation:

Step 1: Ethylation of Benzene

Ethylbenzene is synthesized via alkylation of benzene with ethylene using H₃PO₄/Al₂O₃ at 300°C.

Step 2: Chlorination

Radical chlorination of ethylbenzene with Cl₂ under UV light yields 1-(1-chloroethyl)benzene.

Step 3: Nitration

Nitration with fuming HNO₃ at 0°C introduces the nitro group ortho to the chloroethyl substituent.

Advantages:

  • Scalability : Suitable for batch production (100+ kg scale).

  • Yield : 50–60% overall.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Nitration40–5585–90SimplicityLow regioselectivity
Nucleophilic Substitution60–7095–98High selectivityRequires cryogenic conditions
Friedel-Crafts Alkylation25–3590–95Industrial scalabilityLow yield, side reactions
Reductive Amination50–6092–94High purityMulti-step, costly

Q & A

Q. What are the recommended synthetic routes for 1-(1-Chloroethyl)-2-nitrobenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chloroethylation of 2-nitrobenzene derivatives. Key steps include:

  • Nitration and Chloroethylation : Nitration of benzene derivatives followed by Friedel-Crafts alkylation with chloroethyl reagents. Temperature control (0–5°C) is critical to avoid side reactions like over-nitration or decomposition .
  • Purification : Column chromatography using silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) effectively isolates the product. Monitor purity via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .
  • Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of chloroethylating agent) and use anhydrous solvents (e.g., dichloromethane) to enhance yield (>75%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • GC-MS : Use EPA Method 8091 for nitroaromatics analysis, employing a DB-5 column (30 m × 0.25 mm) and electron capture detection (ECD). Retention time ~12.3 min under isothermal conditions (180°C) .
  • NMR : Compare 1^1H NMR shifts with analogous compounds (e.g., 1-chloro-2-nitrobenzene: δ 7.8–8.2 ppm for aromatic protons, δ 4.5–5.0 ppm for -CH2_2Cl) .
  • HPLC : Utilize a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (60:40). Purity ≥98% is achievable with retention time ~8.5 min .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Storage : Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal as hazardous waste (WGK 3 classification) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., NaSH) in polar aprotic solvents (DMF or DMSO) at varying temperatures (25–60°C). Use pseudo-first-order kinetics to determine activation energy (Ea_a) .
  • Isotopic Labeling : Introduce 15^{15}N in the nitro group via nitration with 15^{15}NO3_3^- to track electronic effects on substitution pathways .
  • Theoretical Modeling : Apply density functional theory (DFT) at the B3LYP/6-31G* level to predict transition states and charge distribution. Compare with experimental data to validate mechanisms .

Q. What computational approaches are effective for predicting the thermodynamic properties and stability of this compound?

Methodological Answer:

  • QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) models to estimate melting points (predicted mp: 85–90°C) and solubility parameters (logP ~2.3) .
  • Thermochemical Data : Reference NIST thermochemistry databases for enthalpy of formation (ΔHf_f ≈ 45 kJ/mol) and entropy (S^\circ ≈ 280 J/mol·K) .
  • Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (200–300 K) to identify decomposition products (e.g., nitroso derivatives) .

Q. How should researchers resolve contradictions in spectroscopic data for this compound across studies?

Methodological Answer:

  • Cross-Validation : Compare 13^{13}C NMR and IR spectra with structurally similar compounds (e.g., 1-chloro-2,4-dinitrobenzene: IR νNO2_{NO2} ~1520 cm1^{-1}) .
  • Crystallography : Obtain single-crystal X-ray data (e.g., using Mo Kα radiation, λ = 0.71073 Å) to resolve ambiguities in molecular conformation. For example, nitro group torsion angles (~38° from the benzene plane) can explain spectral variations .
  • Collaborative Analysis : Share raw data via platforms like Cambridge Structural Database (CSD) to benchmark against published results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.